5-Chloro-7-methylthieno[3,2-b]pyridine
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Overview
Description
5-Chloro-7-methylthieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with chlorine and methyl substituents at the 5 and 7 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methylthieno[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with 2-thiophenecarboxaldehyde in the presence of a base, followed by cyclization to form the desired thienopyridine structure. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methylthieno[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia, primary amines, or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thienopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Chloro-7-methylthieno[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: Another member of the thienopyridine family with similar structural features but different substituents.
Thieno[3,2-b]pyridine: A closely related compound with variations in the substitution pattern.
Chloropyridines: Compounds with chlorine substituents on the pyridine ring, but without the fused thiophene ring.
Uniqueness
5-Chloro-7-methylthieno[3,2-b]pyridine is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-7-methylthieno[3,2-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-5-4-7(9)10-6-2-3-11-8(5)6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPKSNUJJZIFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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